molecular formula C26H33N5O3 B2435944 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide CAS No. 941914-37-0

2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide

Cat. No. B2435944
CAS RN: 941914-37-0
M. Wt: 463.582
InChI Key: XMLOUBPERYIIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.582. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiolabeling for Imaging

Compounds with similar structural features have been synthesized and radiolabeled for use in imaging. For example, radiolabeled compounds have been developed for studies on metabolism and mode of action of certain chemicals, utilizing techniques like reductive dehalogenation with tritium gas (Latli & Casida, 1995). Such methodologies could potentially be applied to the compound for biomedical imaging or studying its interaction within biological systems.

Analgesic Drug Synthesis

Related research includes the synthesis of new analogs of acetaminophen, where modifications to the phenyl moiety and sulfonamide group by inserting alkylpiperazine derivatives have been explored (Ahmadi et al., 2016). These modifications led to the creation of novel analgesic drugs, suggesting that similar structural modifications in the compound of interest could lead to new therapeutic agents.

Antimicrobial Agents

Compounds featuring dimethylamino, acetamide, and indoline groups have been synthesized for their potential antimicrobial properties. For instance, thiazolidinone derivatives with piperazine modifications have shown antimicrobial activity against various bacterial and fungal strains (Patel, Kumari & Patel, 2012). This suggests that the compound might also possess antimicrobial properties, making it a candidate for further study in this area.

Neuropharmacological Applications

Another area of interest could be the development of neuropharmacological agents. Compounds with similar structural components have been investigated for their anticonvulsant (Severina et al., 2020) and antidepressant activities (Yardley et al., 1990). These studies suggest potential applications of the compound in designing new treatments for neurological disorders.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-19(32)29-14-16-30(17-15-29)26(34)25(33)27-18-24(21-8-10-22(11-9-21)28(2)3)31-13-12-20-6-4-5-7-23(20)31/h4-11,24H,12-18H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOUBPERYIIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide

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